molecular formula C16H14N2O2 B12889788 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- CAS No. 37585-38-9

3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-

Cat. No.: B12889788
CAS No.: 37585-38-9
M. Wt: 266.29 g/mol
InChI Key: ATUOIKVQJQROMF-UHFFFAOYSA-N
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Description

3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- is a heterocyclic compound that belongs to the pyrazoline family This compound is characterized by a five-membered ring containing two nitrogen atoms and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- typically involves the reaction of ethyl acetoacetate with phenyl hydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazoline ring. The methoxy group is introduced through methylation using methyl iodide or dimethyl sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- involves its interaction with various molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, leading to reduced inflammation and pain. The compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- stands out due to its unique combination of a methoxy group and diphenyl substitution, which enhances its biological activity and stability compared to other pyrazoline derivatives .

Properties

CAS No.

37585-38-9

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

5-methoxy-1,2-diphenylpyrazol-3-one

InChI

InChI=1S/C16H14N2O2/c1-20-16-12-15(19)17(13-8-4-2-5-9-13)18(16)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

ATUOIKVQJQROMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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